Hopeaphenol A

Description

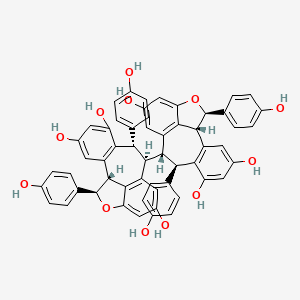

Structure

2D Structure

Properties

Molecular Formula |

C56H42O12 |

|---|---|

Molecular Weight |

906.9 g/mol |

IUPAC Name |

(1R,8R,9S,16R)-8,16-bis(4-hydroxyphenyl)-9-[(1R,8S,9R,16R)-4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaene-4,6,12-triol |

InChI |

InChI=1S/C56H42O12/c57-29-9-1-25(2-10-29)45-47-37(17-33(61)21-41(47)65)53-49-39(19-35(63)23-43(49)67-55(53)27-5-13-31(59)14-6-27)51(45)52-40-20-36(64)24-44-50(40)54(56(68-44)28-7-15-32(60)16-8-28)38-18-34(62)22-42(66)48(38)46(52)26-3-11-30(58)12-4-26/h1-24,45-46,51-66H/t45-,46+,51-,52+,53-,54-,55+,56+/m1/s1 |

InChI Key |

YQQUILZPDYJDQJ-VHXTUJGLSA-N |

SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]2[C@H](C3=C4[C@H]([C@@H](OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)[C@H]7[C@@H](C8=C(C=C(C=C8O)O)[C@H]9[C@@H](OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Canonical SMILES |

C1=CC(=CC=C1C2C(C3=C4C(C(OC4=CC(=C3)O)C5=CC=C(C=C5)O)C6=C2C(=CC(=C6)O)O)C7C(C8=C(C=C(C=C8O)O)C9C(OC1=CC(=CC7=C91)O)C1=CC=C(C=C1)O)C1=CC=C(C=C1)O)O |

Synonyms |

hopeaphenol A |

Origin of Product |

United States |

Isolation, Structural Elucidation, and Natural Occurrence of Hopeaphenol a

Botanical Sources and Distribution

Hopeaphenol A has been isolated from a variety of plants, primarily concentrated within specific botanical families.

Plant Families Yielding this compound

This compound is predominantly found in plants belonging to the Dipterocarpaceae and Vitaceae families. nih.govresearchgate.net The Dipterocarpaceae family, in particular, is a rich source of various resveratrol (B1683913) oligomers, including this compound. nih.govresearchgate.net Plants in this family are mainly found in tropical regions, especially Southeast Asia. unila.ac.idresearchgate.net The Vitaceae family, which includes grapevines, is another notable source. nih.govresearchgate.net

Specific Plant Species and Geographic Origin

Researchers have successfully isolated this compound from several specific plant species across different geographical locations. The stem bark is a common part of the plant from which the compound is extracted. researchgate.netresearchgate.netunila.ac.id

| Plant Species | Family | Geographic Origin/Source |

| Ampelocissus indica | Vitaceae | Peninsular India and Sri Lanka researchgate.netjetir.org |

| Anisoptera thurifera | Dipterocarpaceae | Papua New Guinea nih.gov |

| Shorea ovalis | Dipterocarpaceae | Southeast Asia wikipedia.orgresearchgate.netunila.ac.id |

| Shorea roxburghii | Dipterocarpaceae | Southeast Asia researchgate.netnih.govasm.org |

| Vateria indica | Dipterocarpaceae | Endemic to the Western Ghats of India researchgate.netresearchgate.net |

| Vitis vinifera | Vitaceae | Found in wines from North Africa wikipedia.orgresearchgate.net |

Extraction and Purification Methodologies

The isolation of this compound from its natural botanical sources involves a multi-step process that begins with extraction and is followed by various purification techniques to obtain the pure compound.

Initial Extraction Protocols

The first step in isolating this compound involves extracting the compound from the plant material. Common methods utilize organic solvents to separate the desired polyphenols from the solid plant matrix.

Solvent Extraction : This is a widely used technique where solvents like acetone (B3395972) or methanol (B129727) are used to extract compounds from the plant material, often the stem bark. researchgate.netunila.ac.idnih.gov The choice of solvent is crucial, as polar organic solvents are effective for extracting hydrophilic polyphenols like this compound. tsijournals.com

Maceration : In this method, the plant material is soaked in a solvent (e.g., acetone) for an extended period to allow the soluble compounds to diffuse into the solvent. researchgate.net

Following the initial extraction, the crude extract is often partitioned with different solvents to further separate compounds based on their solubility. unila.ac.idtsijournals.com

Chromatographic Separation Techniques

Chromatography is essential for separating this compound from the complex mixture of compounds present in the crude extract. bibliotekanauki.pl A sequence of different chromatographic methods is often employed to achieve high purity. nih.gov

| Chromatographic Technique | Description |

| Vacuum Liquid Chromatography (VLC) | Used for the initial fractionation of the crude extract. researchgate.netunila.ac.id |

| Column Chromatography (CC) | A standard technique for separating individual compounds from fractions obtained through VLC or other methods. researchgate.netresearchgate.netunila.ac.id |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution technique used for the final purification of this compound. researchgate.netnih.gov Reversed-phase HPLC is particularly common for polyphenol analysis. chromatographyonline.com |

| Centrifugal Partition Chromatography (CPC) | A liquid-liquid chromatography technique that has been used in the multi-step purification process for polyphenols from wine, including this compound. researchgate.net |

Precipitation and Crystallization Methods

After chromatographic purification, crystallization is often the final step to obtain highly pure this compound. This process relies on the principle of selectively precipitating the desired compound from a supersaturated solution.

The purified fractions containing this compound can be concentrated and cooled, leading to the formation of crystals. researchgate.netresearchgate.net In one instance, the separation and purification process yielded this compound as a needle-like crystal. researchgate.net Preferential crystallization, a technique where a solution is seeded with the desired compound, can be applied to purify very similar molecules, demonstrating the utility of crystallization in separating complex polyphenol mixtures. nih.gov

Advanced Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy have been instrumental in delineating the complex structure of this compound. Due to the molecule's inherent symmetry, the NMR spectra often display fewer signals than the total number of protons and carbons, indicating the presence of identical monomeric units within the tetrameric structure.

Detailed analysis of ¹H-NMR spectra reveals characteristic signals for aromatic protons, typically in the range of δ 6.0-7.5 ppm, exhibiting coupling patterns indicative of the substitution on the phenolic rings. Aliphatic protons, particularly those in the dihydrofuran rings and the linkages between the resveratrol units, resonate at higher fields. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), have been crucial in establishing the connectivity between protons and carbons, thus piecing together the molecular framework.

The ¹³C-NMR spectrum provides complementary information, with signals for aromatic carbons appearing in the downfield region (δ 100-160 ppm) and aliphatic carbons resonating at higher fields. The chemical shifts of the carbon atoms provide valuable information about their electronic environment and connectivity.

Interactive Data Table: ¹H-NMR Spectroscopic Data of this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2a/6a | 7.13 | d | 8.4 |

| H-3a/5a | 6.78 | d | 8.4 |

| H-2b/6b | 6.90 | d | 8.4 |

| H-3b/5b | 6.55 | d | 8.4 |

| H-12a | 6.53 | d | 1.5 |

| H-14a | 6.28 | d | 1.5 |

| H-12b | 5.71 | d | 1.8 |

| H-14b | 5.15 | d | 1.8 |

| H-7a | 5.75 | d | 12.6 |

| H-8a | 4.23 | d | 12.6 |

Data obtained in acetone-d6 (B32918)

Interactive Data Table: ¹³C-NMR Spectroscopic Data of this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1a | 130.5 |

| C-2a/6a | 128.9 |

| C-3a/5a | 115.8 |

| C-4a | 157.0 |

| C-7a | 93.6 |

| C-8a | 56.4 |

| C-9a | 145.1 |

| C-10a | 106.8 |

| C-11a | 158.9 |

| C-12a | 102.1 |

| C-13a | 159.2 |

| C-14a | 107.2 |

Data obtained in acetone-d6

Mass Spectrometry (MS):

Mass spectrometry has been pivotal in determining the molecular weight and elemental composition of this compound. Fast Atom Bombardment Mass Spectrometry (FAB-MS) has been successfully employed, with a typical protonated molecular ion peak [M+H]⁺ observed at an m/z (mass-to-charge ratio) of 907, corresponding to the molecular formula C₅₆H₄₂O₁₂. koreascience.kr

Tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of the precursor ion at m/z 907 reveals characteristic losses of resveratrol monomer and dimer units, further confirming the oligomeric nature of this compound. The similarity in fragmentation patterns between this compound and other known resveratrol tetramers aids in its identification within complex mixtures. koreascience.kr

Circular Dichroism (CD) Spectroscopy:

Circular dichroism spectroscopy is a powerful technique for studying the stereochemistry of chiral molecules like this compound. While specific CD spectral data for this compound is not extensively reported in readily available literature, studies on related stilbenoid tetramers provide insights into the expected chiroptical properties. For instance, the CD spectra of similar compounds often exhibit distinct Cotton effects, which are indicative of the spatial arrangement of the chromophores within the molecule. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the stereocenters. Differences in the CD spectra between enantiomers are expected, with mirror-image curves.

X-ray Crystallography:

The absolute configuration of this compound was unequivocally established through X-ray crystallographic analysis of a derivative, dibromodeca-O-methylhopeaphenol. This technique provides a precise three-dimensional map of the atoms within a crystal. The analysis of the benzene (B151609) solvate of this derivative confirmed the C2 space group for the monoclinic crystals. The determined unit cell dimensions were a = 21.75 Å, b = 11.31 Å, and c = 27.78 Å, with a β angle of 95° 25′. This detailed structural information was crucial in confirming the connectivity and, most importantly, the absolute stereochemistry of this compound.

Enantiomeric Forms of this compound and Their Chromatographic Resolution

This compound is a chiral molecule, existing as a pair of enantiomers, which are non-superimposable mirror images of each other. The naturally occurring form is often found to be optically active, with (-)-Hopeaphenol being frequently reported from various plant sources. The presence of multiple stereocenters in the molecule gives rise to its chirality.

The separation of these enantiomers is crucial for studying their individual biological activities, as enantiomers can exhibit different pharmacological and toxicological profiles. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for the analytical and preparative resolution of enantiomers.

While specific, detailed protocols for the chromatographic resolution of this compound enantiomers are not extensively documented in publicly accessible literature, the general principles of chiral HPLC can be applied. The separation is based on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase. Common types of CSPs used for the separation of polyphenolic compounds include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), Pirkle-type phases, and macrocyclic antibiotic phases.

The choice of the mobile phase is critical for achieving optimal separation. In normal-phase HPLC, a mixture of a non-polar solvent (like hexane) and a more polar modifier (such as ethanol (B145695) or isopropanol) is typically used. In reversed-phase HPLC, aqueous-organic mobile phases are employed. The addition of small amounts of acidic or basic modifiers can also influence the retention and selectivity of the separation. The successful resolution of the enantiomers results in two distinct peaks in the chromatogram, allowing for their individual quantification and collection for further studies.

Biosynthesis and Biogenesis of Hopeaphenol a

Proposed Biosynthetic Pathways of Resveratrol (B1683913) Oligomerization

The formation of resveratrol oligomers like Hopeaphenol A is believed to occur through the regioselective oxidative coupling of resveratrol monomers. researchgate.net This process involves the generation of resveratrol radicals, which then polymerize. The biosynthesis of higher-order oligomers can be understood as an extension of the mechanisms that form dimers, trimers, and tetramers. semanticscholar.org

The key steps in the proposed pathway are:

Phenylpropanoid Pathway : The journey begins with the general phenylpropanoid pathway, which produces the precursors for resveratrol. The amino acid phenylalanine is converted through a series of enzymatic steps into p-coumaroyl-CoA. nih.gov

Stilbene (B7821643) Synthase Activity : The enzyme stilbene synthase (STS) catalyzes the condensation of three molecules of malonyl-CoA with one molecule of p-coumaroyl-CoA to form the foundational stilbene, resveratrol. nih.gov

Oxidative Coupling : Following the synthesis of resveratrol, oxidative enzymes, such as peroxidases and laccases, catalyze the coupling of resveratrol units. This process is thought to proceed via a radical mechanism. The initial step is the formation of a resveratrol radical.

Dimerization and Further Oligomerization : Two resveratrol radicals can then couple to form various resveratrol dimers, such as ε-viniferin. nih.gov this compound, being a tetramer, is formed through the subsequent coupling of these dimeric units or by the addition of further resveratrol monomers to a growing oligomer chain. The specific stereochemistry and connectivity of this compound are determined by the precise nature of these coupling reactions. researchgate.net

Table 1: Key Precursors and Intermediates in this compound Biosynthesis

| Compound Name | Role in Pathway |

| Phenylalanine | Starting amino acid |

| p-Coumaroyl-CoA | Key intermediate from the Phenylpropanoid Pathway |

| Malonyl-CoA | Co-substrate for Stilbene Synthase |

| Resveratrol | Monomeric building block of this compound |

| ε-viniferin | A common resveratrol dimer, potential intermediate |

Enzymatic Transformations Involved in this compound Biogenesis

The biogenesis of this compound is governed by a cascade of specific enzymatic reactions. While the enzymes responsible for the final oligomerization steps are still under extensive research, the initial pathway leading to the resveratrol monomer is well-characterized.

Key enzymes in the pathway include:

Phenylalanine ammonia-lyase (PAL) : Initiates the phenylpropanoid pathway by converting L-phenylalanine to cinnamic acid. nih.gov

Cinnamate-4-hydroxylase (C4H) : Hydroxylates cinnamic acid to produce p-coumaric acid. nih.gov

4-coumarate:CoA ligase (4CL) : Activates p-coumaric acid by converting it to its coenzyme A thioester, p-coumaroyl-CoA. nih.gov

Stilbene synthase (STS) : This is the pivotal enzyme for stilbene biosynthesis. It catalyzes the decarboxylative condensation of p-coumaroyl-CoA with three units of malonyl-CoA to yield resveratrol. semanticscholar.org

Peroxidases and Laccases : These classes of oxidative enzymes are strongly implicated in the polymerization of resveratrol monomers to form oligomers like this compound. They facilitate the formation of radicals from phenolic compounds, enabling the carbon-carbon and carbon-oxygen bonds necessary for the complex structure of this compound.

Chemo-taxonomic Implications of this compound Distribution in Plants

Chemotaxonomy is the classification of plants based on their chemical constituents. researchgate.netsemanticscholar.org The distribution of specific secondary metabolites, such as stilbenoids, can provide valuable insights into the evolutionary relationships between plant species. scholarhub.vn

This compound was first isolated from plants of the Dipterocarpaceae family, such as Shorea ovalis. wikipedia.orgresearchgate.net The presence of complex resveratrol oligomers, including tetramers like this compound, is a characteristic feature of this family. The occurrence of these specific compounds can serve as a chemotaxonomic marker, helping to distinguish and classify members of the Dipterocarpaceae. Furthermore, this compound has also been identified in wines from North Africa, indicating its presence in grapes (Vitis vinifera), a member of the Vitaceae family. wikipedia.org The distribution of stilbenoids is of significant chemotaxonomic interest in the Vitaceae family. scholarhub.vn The presence of this complex stilbenoid in such distant plant families suggests either a convergent evolution of the biosynthetic pathways or a deep ancestral origin.

Table 2: Plant Families Known to Produce this compound

| Plant Family | Genus/Species Example | Significance |

| Dipterocarpaceae | Shorea ovalis | Primary source of initial isolation; considered a chemotaxonomic marker. wikipedia.orgresearchgate.net |

| Vitaceae | Vitis vinifera (Grapes) | Found in wines, indicating its presence in the fruit. wikipedia.org |

Influence of Environmental and Biological Stressors on Stilbenoid Metabolism

Stilbenoids, including the precursor resveratrol, are classified as phytoalexins. Phytoalexins are antimicrobial compounds synthesized by plants in response to stress. nih.gov Their production is not constitutive but is induced by a variety of environmental and biological triggers. semanticscholar.orgscholarhub.vn

Wounding Stress : Physical damage or mechanical wounding is a potent inducer of stilbene biosynthesis. nih.gov In grapevine canes, for example, wounding leads to the transient expression of PAL and STS genes, resulting in a rapid increase in resveratrol content. nih.gov

Jasmonate Signaling Pathway : The response to wounding stress often involves the jasmonate signaling pathway. The sequential induction of lipoxygenase (an enzyme in jasmonic acid biosynthesis) and stilbene synthase genes suggests that jasmonates act as signaling molecules that activate the stilbenoid metabolic pathway. nih.gov

Biotic Stress : Pathogen attack, such as fungal infections, is a major trigger for phytoalexin production. The plant produces stilbenoids to inhibit the growth of the invading microorganism.

Abiotic Stress : Other environmental factors like UV radiation and ozone exposure can also stimulate stilbene biosynthesis as a protective measure against cellular damage. semanticscholar.orgnih.gov

The increased production of the monomer resveratrol under stress conditions provides a larger pool of precursors for the subsequent biosynthesis of more complex oligomers like this compound.

Computational Approaches for Biosynthetic Pathway Prediction

Predicting the intricate biosynthetic pathways of complex natural products like this compound can be facilitated by computational methods. nih.gov While experimental elucidation remains crucial, in silico approaches offer powerful tools for generating hypotheses and guiding research.

Genomic and Transcriptomic Analysis : By analyzing the genome and transcriptome of a this compound-producing plant, researchers can identify candidate genes involved in its biosynthesis. Genes that are co-expressed with known stilbene synthase genes under stress conditions are prime candidates for involvement in the later oligomerization steps.

Molecular Docking and Modeling : Computational docking simulations can be used to predict the substrate specificity of enzymes. For instance, researchers can model how resveratrol or its dimers might fit into the active site of candidate peroxidase or laccase enzymes to predict which enzymes are most likely responsible for the specific linkages found in this compound.

Pathway Prediction Software : There are computational tools and algorithms designed to predict metabolic pathways. wustl.edumdpi.com By inputting the structure of this compound, these programs can retrospectively suggest plausible biosynthetic routes and the types of enzymatic reactions required, starting from simpler precursors like resveratrol. These approaches can help map out potential intermediates and enzymatic steps that can then be targeted for experimental verification.

Synthetic Strategies for Hopeaphenol a and Its Analogues

Challenges in Hopeaphenol A Total Synthesis Attributed to Structural Complexity and Stereochemistry

The total synthesis of this compound is a formidable task due to its inherent structural complexity and stereochemical intricacies nih.govacs.org. As a tetramer of resveratrol (B1683913), its structure features a C2-axis of symmetry, which, while simplifying its NMR spectrum, complicates the unambiguous assignment of connectivity between equivalent nuclei nih.govacs.org. The molecule possesses a dense arrangement of stereocenters, the precise control of which is a major hurdle in any synthetic endeavor.

Key challenges include:

Stereocontrol: The molecule contains multiple contiguous stereocenters, and achieving the correct relative and absolute stereochemistry is a primary challenge. The formation of the dihydrobenzofuran rings and the connections between the resveratrol units must be accomplished with high stereoselectivity.

Regioselectivity: The oxidative coupling of resveratrol units can occur at different positions, leading to a mixture of regioisomers. Directing the coupling to achieve the specific linkages found in this compound (8–8' and 8–10' linkages) is a significant obstacle acs.orgnih.gov.

Functional Group Tolerance: The numerous phenolic hydroxyl groups are sensitive to many reaction conditions and typically require protection and deprotection steps, adding to the length and complexity of the synthesis nih.gov. The choice of protecting groups is critical, as they must be stable under various reaction conditions and removable without affecting the rest of the molecule.

Construction of the Polycyclic Core: The assembly of the fused ring systems, including the dihydrobenzofuran moieties, requires robust and efficient cyclization strategies.

The first structural elucidation of this compound was accomplished through X-ray crystallography of a dibromo-decamethyl ether derivative, highlighting the difficulty in characterizing the natural product directly and hinting at the challenges in handling the unprotected polyphenol nih.govacs.org.

De Novo Synthetic Approaches

De novo synthetic strategies aim to construct the this compound molecule from simple, commercially available starting materials, offering flexibility and the potential for analogue synthesis. These approaches often rely on a series of powerful chemical transformations to build the complex carbon skeleton and introduce the required stereochemistry. While a complete de novo total synthesis of this compound has not been extensively reported, strategies employed in the synthesis of its constituent dimers and related oligomers provide a roadmap for its potential construction.

The synthesis of resveratrol oligomers, including precursors to this compound, has utilized a variety of key chemical reactions:

Friedel-Crafts Reactions: Intramolecular Friedel-Crafts reactions have been instrumental in constructing the polycyclic systems found in resveratrol oligomers nih.govwikipedia.orgscienceinfo.comrsc.orgnih.govnih.gov. For instance, in the synthesis of hopeanol and hopeahainol A, a Friedel-Crafts-based strategy was employed to construct a key quaternary center nih.gov. This reaction allows for the formation of carbon-carbon bonds to aromatic rings, a crucial step in building the complex framework of these molecules.

Grob-type Fragmentation: This reaction has been used to introduce necessary unsaturation into the molecular framework during the synthesis of resveratrol-derived natural products nih.govwikipedia.orgscripps.eduresearchgate.netrsc.orgyoutube.com. In the synthesis of hopeanol and hopeahainol A, a Grob-type fragmentation was utilized to form an obligatory olefinic bond nih.gov.

Epoxide-mediated Cyclizations: The opening of epoxides by internal nucleophiles is a powerful strategy for the stereoselective formation of cyclic ethers, such as the dihydrobenzofuran rings present in this compound and its analogues nih.gov. The final stages of the synthesis of hopeahainol A involved an intramolecular Friedel-Crafts reaction on an epoxide substrate nih.gov.

Oxidative Steps: Oxidative reactions are crucial for both the coupling of resveratrol units and for later-stage functional group manipulations. The synthesis of hopeahainol A involves an oxidation step following the key cyclization to furnish the final natural product upon deprotection nih.gov.

These reactions, often used in cascade sequences, allow for the rapid construction of molecular complexity from simpler precursors.

Controlling the stereochemistry is paramount in the synthesis of this compound. Chiral Brønsted acid catalysis has emerged as a powerful tool for enantioselective transformations in the synthesis of complex natural products rsc.orgrsc.orgnih.govnih.govcrossref.org. In the context of resveratrol oligomer synthesis, chiral phosphoric acids have been utilized to induce enantioselectivity in key bond-forming reactions rsc.org. For example, a chiral Brønsted acid-catalyzed Friedel-Crafts alkylation of electron-rich arenes with in situ-generated ortho-quinone methides provides a highly enantioselective route to diarylindolylmethanes and triarylmethanes, structures analogous to subunits of resveratrol oligomers rsc.org. Such strategies could be envisioned for the stereocontrolled assembly of the this compound scaffold.

The multiple phenolic hydroxyl groups in this compound and its precursors necessitate the use of protecting groups. The choice of protecting group is critical, as it must be stable to a range of reaction conditions and selectively removable. While methyl ethers are commonly used, their removal often requires harsh conditions that can be incompatible with the sensitive functionalities of the target molecule nih.gov.

The cyclopropylmethyl (cPrMe) group has been demonstrated as a versatile and effective protecting group for phenols in the synthesis of resveratrol dimers nih.govresearchgate.netgoogle.com.

Key Features of Cyclopropylmethyl Protecting Groups:

| Feature | Description |

| Introduction | Readily introduced by reacting the phenol with cyclopropylmethyl bromide. |

| Stability | Stable to a wide variety of reaction conditions. |

| Cleavage | Can be removed under various acidic conditions, offering an alternative to the harsh reagents required for methyl ether cleavage. |

This protecting group strategy has been successfully applied in the total synthesis of resveratrol oligomers like (±)-ampelopsin B, allowing for a one-pot deprotection, epimerization, and cyclization sequence nih.gov.

Biomimetic Synthetic Routes and Oxidative Coupling Approaches

Biomimetic synthesis seeks to mimic the proposed biosynthetic pathways of natural products unimelb.edu.au. In the case of resveratrol oligomers, including this compound, the key biosynthetic step is believed to be the oxidative coupling of resveratrol units acs.orgnih.govoeno-one.euepa.gov. This approach offers a convergent and potentially efficient route to these complex molecules.

The biosynthesis of resveratrol oligomers is thought to proceed via the enzyme-mediated oxidative coupling of resveratrol to form dimers like ε-viniferin, which can then undergo further oxidative coupling to yield tetramers such as this compound acs.orgnih.gov. Laboratory syntheses have mimicked this process using various oxidizing agents to promote the coupling of resveratrol or its derivatives oeno-one.eunih.gov.

A stereoconvergent oxidative dimerization of racemic ε-viniferin has been developed, which proceeds through persistent radical and bis(p-quinone methide) intermediates to form resveratrol tetramers nih.gov. This method is significant as it allows for the selective formation of the desired diastereomer from a racemic starting material, a process that likely mirrors the biogenesis of these natural products nih.gov. The use of ferrocenium-mediated oxidative dimerization has been shown to afford the desired tetrameric bis(p-quinone methide) as nearly a single diastereoisomer nih.gov.

Synthesis of this compound Derivatives and Structurally Related Analogues (e.g., Resveratrol Dimers like ε-viniferin, Ampelopsin B)

The synthesis of derivatives and structurally related analogues of this compound, particularly resveratrol dimers, has been more extensively explored and provides valuable insights into potential strategies for the total synthesis of the parent tetramer.

ε-viniferin : As a key biosynthetic precursor to this compound, the synthesis of ε-viniferin is of significant interest. It is often formed through the oxidative dimerization of resveratrol acs.org.

Ampelopsin B : The total synthesis of (±)-ampelopsin B has been achieved through a de novo approach that does not involve the dimerization of resveratrol nih.gov. This strategy utilized cyclopropylmethyl protecting groups and culminated in a three-step, one-pot deprotection–epimerization–cyclization sequence nih.gov.

The synthesis of these and other resveratrol oligomers, such as quadrangularin A and pallidol, often relies on biomimetic oxidative dimerization, which can proceed with high yield and regioselectivity acs.orgmdpi.comorganic-chemistry.org. The development of synthetic routes to these analogues not only provides access to these compounds for biological evaluation but also serves as a platform for testing and refining synthetic methodologies that could be applied to the more complex challenge of synthesizing this compound.

Biological Activities and Molecular Mechanisms of Action of Hopeaphenol a

Antimicrobial Activity and Virulence Inhibition

Hopeaphenol A exhibits a targeted action against bacterial pathogens, not by killing the bacteria, but by disarming them. This anti-virulence approach is a promising strategy to combat bacterial infections, as it may impose less selective pressure for the development of resistance compared to traditional antibiotics. Its mechanisms are multifaceted, involving the disruption of secretion systems, motility, and enzyme production.

Inhibition of Bacterial Type III Secretion Systems (T3SS) in Gram-Negative Pathogens

A key virulence factor for many Gram-negative bacteria, including Yersinia pseudotuberculosis, Pseudomonas aeruginosa, and Pectobacterium atrosepticum, is the Type III Secretion System (T3SS). This complex needle-like apparatus injects bacterial effector proteins directly into the cytoplasm of host cells, subverting host functions to favor the pathogen. This compound has been identified as a potent inhibitor of the T3SS in several pathogens.

In the human pathogen Yersinia pseudotuberculosis, this compound was found to be a selective and irreversible T3SS inhibitor. It demonstrated a dose-dependent inhibition of the secretion of Yop (Yersinia outer proteins) effectors. In a YopE reporter-gene assay, it exhibited an IC₅₀ value of 6.6 µM without affecting bacterial growth, indicating a specific action on the virulence machinery.

Similarly, in the opportunistic pathogen Pseudomonas aeruginosa, this compound inhibits the T3SS. Studies have shown it prevents the secretion and expression of the T3SS effector protein ExoS in a dose-dependent manner. In cell-based infection models, concentrations of 100 µM completely protected HeLa cells from cytotoxicity caused by P. aeruginosa.

In the context of the plant pathogen Pectobacterium atrosepticum, which causes soft rot in potatoes, this compound's anti-virulence activity is linked to the modulation of master regulators that control virulence factors, including the T3SS. Transcriptomic analysis revealed that key virulence genes, including those involved in secretion systems, were transcriptionally repressed upon treatment with this compound.

| Pathogen | Target System/Protein | Observed Effect | Effective Concentration/IC₅₀ |

| Yersinia pseudotuberculosis | T3SS (Yop proteins) | Dose-dependent inhibition of YopD and YopE secretion and translocation. | IC₅₀ = 6.6 µM (YopE assay) |

| Pseudomonas aeruginosa | T3SS (ExoS protein) | Dose-dependent inhibition of ExoS secretion and expression; protection of HeLa cells. | 100 µM (complete protection) |

| Pectobacterium atrosepticum | Virulence regulators | Transcriptional repression of key virulence genes, including secretion systems. | Not specified |

Modulation of Bacterial Motility and Flagellar Assembly

Bacterial motility is crucial for pathogenesis, enabling bacteria to move towards host cells and infection sites. This compound has been shown to suppress this critical virulence factor, particularly in the plant pathogen Pectobacterium atrosepticum. nih.gov

The mechanism of motility inhibition is linked to the modulation of the master regulator FlhDC. nih.govnih.gov FlhDC is a transcription factor that controls the expression of genes required for flagellar assembly and synthesis. nih.gov A transcriptomic analysis of P. atrosepticum treated with this compound revealed that the expression of bacterial motility-related genes, including the flhDC genes themselves, was significantly influenced. nih.gov Phenotypic changes consistent with this genetic modulation, specifically reduced bacterial motility, were confirmed in laboratory assays. nih.gov This demonstrates that this compound can disrupt the entire flagellar synthesis cascade by targeting its highest level of regulation. nih.govnih.gov

Suppression of Bacterial Extracellular Enzyme Production

Necrotrophic pathogens like Pectobacterium atrosepticum cause significant damage to plant tissues by secreting a cocktail of extracellular enzymes that degrade the plant cell wall. nih.gov Key among these are Pectate Lyase and Polygalacturonase. This compound effectively suppresses the production and secretion of these tissue-macerating enzymes. nih.gov

This enzymatic suppression is also mechanistically linked to the FlhDC master regulator. nih.gov Studies using a double knock-out mutant of the flhDC genes showed a phenotype consistent with the effects of this compound treatment on the wild-type bacteria, including a marked reduction in the secretion of extracellular enzymes. nih.gov this compound-treated P. atrosepticum strains were unable to secrete these enzymes in vitro, thereby attenuating their virulence. nih.gov

Role as an Anti-Virulence Agent in Plant Pathogen Control and Enhanced Plant Innate Immunity

By inhibiting multiple key virulence factors—T3SS, motility, and extracellular enzyme production—this compound acts as a potent anti-virulence agent for managing plant diseases. nih.govnih.gov Its efficacy has been demonstrated against pathogens like Pectobacterium atrosepticum, the cause of potato soft rot and blackleg, and Pseudomonas syringae pv. tomato, which causes bacterial speck in tomatoes. nih.govresearchgate.net Treatment with this compound leads to a reduction in disease severity in host plants. nih.gov

Beyond its direct action on pathogens, this compound appears to have a dual role by also enhancing the plant's own defenses. researchgate.netnih.gov Evidence suggests that it may bolster local immune responses mediated by the two-layered plant innate immunity system. researchgate.netnih.gov This dual-function capability—suppressing pathogen virulence while simultaneously priming the host's immune response—makes stilbene (B7821643) compounds like this compound attractive candidates for developing novel crop management strategies that could serve as an alternative to conventional antibiotics. nih.govresearchgate.net

Antiviral Activity

The utility of this compound extends to antiviral applications, with significant findings related to its activity against the virus responsible for the COVID-19 pandemic.

Inhibition of SARS-CoV-2 Cellular Entry (Spike Protein-ACE2 Receptor Interaction)

A critical step in SARS-CoV-2 infection is the entry of the virus into host cells, which is mediated by the binding of the viral Spike protein's Receptor Binding Domain (RBD) to the human Angiotensin-Converting Enzyme 2 (ACE2) receptor. nih.govnews-medical.net this compound has been identified as a potent and selective inhibitor of this crucial protein-protein interaction. nih.govnews-medical.net

In a high-throughput screening of natural products, this compound was found to disrupt the RBD/ACE2 binding with a 50% inhibitory concentration (IC₅₀) of 0.11 µM. nih.gov This action was highly selective; its inhibitory activity against an unrelated protein-protein interaction (PD-1/PD-L1) was significantly lower (IC₅₀ of 28.3 µM). nih.gov By blocking the Spike-ACE2 interaction, this compound effectively prevents viral entry into host cells. nih.govasm.org

Importantly, this antiviral activity was demonstrated not only against the original SARS-CoV-2 variant (USA-WA1/2020) but also against emerging variants of concern, including B.1.1.7 (Alpha) and B.1.351 (Beta), with similar or even improved efficacy. nih.gov This suggests that this compound could be a candidate for developing broad-spectrum SARS-CoV-2 antivirals that target the conserved mechanism of viral entry. news-medical.net

| Virus | Target | Mechanism of Action | IC₅₀ / EC₅₀ |

| SARS-CoV-2 (multiple variants) | Spike Protein RBD - ACE2 Receptor Interaction | Blocks binding of viral Spike to host cell receptor, preventing viral entry. | Binding Assay: IC₅₀ = 0.11 µMInfectious Virus Assay: EC₅₀ = 10.2 to 23.4 µM (USA-WA1/2020) |

Efficacy Against SARS-CoV-2 Variants of Concern (e.g., B.1.1.7, B.1.351)

This compound has demonstrated significant efficacy as a potent inhibitor of cellular entry for multiple SARS-CoV-2 variants of concern. researchgate.netresearchgate.net Research has identified this natural stilbenoid as an antagonist of the interaction between the viral spike protein's receptor-binding domain (RBD) and the host cell's angiotensin-converting enzyme 2 (ACE2) receptor. nih.govmdpi.com By disrupting this critical binding step, this compound effectively blocks the virus from entering host cells. researchgate.netmdpi.com

The antiviral activity of this compound extends to key variants of concern, including B.1.1.7 (Alpha) and B.1.351 (Beta). researchgate.netnih.govnih.gov Studies using both infectious virus assays and spike-containing pseudovirus assays have shown that this compound maintains or even improves its inhibitory activity against these variants compared to the earlier USA-WA1/2020 strain. researchgate.netresearchgate.netnih.gov For instance, while this compound inhibited the USA-WA1/2020 variant with a 50% effective concentration (EC₅₀) of 10.2 µM in a cytopathic effect assay, it inhibited the B.1.1.7 variant with a similar EC₅₀ of 14.8 µM and showed a 4.5-fold improved activity against the B.1.351 variant, with an EC₅₀ of 2.3 µM. encyclopedia.pub This suggests that the compound's mechanism is effective against variants with mutations known to enhance infectivity and reduce susceptibility to neutralizing antibodies. nih.govencyclopedia.pub

The primary mechanism is the selective disruption of the RBD/ACE2 binding, where (–)-hopeaphenol exhibited a 50% inhibitory concentration (IC₅₀) of 0.11 µM. researchgate.netnih.gov This potent activity highlights its potential as a broad-spectrum SARS-CoV-2 entry inhibitor. mdpi.com

Inhibitory Activity of (–)-Hopeaphenol A against SARS-CoV-2 Variants

| SARS-CoV-2 Variant | Assay Type | Metric | Value (µM) | Reference |

|---|---|---|---|---|

| USA-WA1/2020 | RBD/ACE2 Binding | IC₅₀ | 0.11 | researchgate.net |

| USA-WA1/2020 | Cytopathic Effect (CPE) | EC₅₀ | 10.2 | encyclopedia.pub |

| B.1.1.7 (Alpha) | Cytopathic Effect (CPE) | EC₅₀ | 14.8 | encyclopedia.pub |

| B.1.351 (Beta) | Cytopathic Effect (CPE) | EC₅₀ | 2.3 | encyclopedia.pub |

Activity Against Herpes Simplex Virus

Research has demonstrated that this compound possesses antiviral properties effective against Herpes Simplex Virus (HSV). As a tetrameric stilbenoid, it is part of a class of compounds recognized for anti-herpetic activity. nih.govnih.gov Studies screening various oligomeric stilbenoids found that several, including tetramers like this compound, exhibited inhibitory activity against both HSV-1 and HSV-2 at low micromolar concentrations without showing cytotoxicity. nih.govnih.gov

The proposed mechanism of action for this class of compounds involves the promotion of a rapid and transient release of reactive oxygen species (ROS). nih.gov The generation of ROS appears to be a key factor in the antiviral response, as the inhibitory effect of these stilbenoids against HSV replication was reversed by the addition of an ROS scavenger, N-acetylcysteine (NAC). nih.gov This suggests that the anti-herpetic activity of this compound is linked to the induction of an innate immune response mediated by oxidative stress. nih.gov The compounds were generally found to be more active against HSV-2 than HSV-1.

Antidiabetic-Related Biochemical Effects

Inhibition of Digestive Enzymes (e.g., α-Amylase, α-Glucosidase)

This compound has shown potential for managing postprandial hyperglycemia through the inhibition of key carbohydrate-digesting enzymes. dergipark.org.trscienceopen.com The enantiomers, (+)-Hopeaphenol and (–)-Hopeaphenol, have both been evaluated for their ability to inhibit α-amylase and α-glucosidase, enzymes critical for the breakdown of complex carbohydrates into absorbable simple sugars. dergipark.org.trnih.gov

In studies on human salivary and pancreatic α-amylases, (–)-Hopeaphenol exhibited moderate inhibitory activity. dergipark.org.trnih.gov Research on yeast α-glucosidase demonstrated that (+)-Hopeaphenol is an effective inhibitor, with a 50% inhibitory concentration (IC₅₀) of 18.30 µM. scienceopen.com The inhibition of these enzymes can slow the rate of glucose absorption from the gut, thereby helping to regulate blood glucose levels after a meal.

Inhibitory Activity of this compound Enantiomers on Digestive Enzymes

| Compound | Enzyme | Metric | Value (µM) | Reference |

|---|---|---|---|---|

| (+)-Hopeaphenol | α-Glucosidase (yeast) | IC₅₀ | 18.30 | scienceopen.com |

| (–)-Hopeaphenol | α-Amylase (human salivary & pancreatic) | Moderate Inhibition | dergipark.org.trnih.gov |

Enhancement of Glucose Uptake in Cellular Models (e.g., L6 Myotubes)

Beyond inhibiting carbohydrate digestion, this compound has been shown to directly influence glucose metabolism at the cellular level. Studies utilizing L6 rat skeletal muscle cells (myotubes), a common in vitro model for investigating glucose uptake in muscle tissue, have demonstrated that both (+) and (-)-Hopeaphenol can enhance glucose uptake.

Skeletal muscle is a primary site for postprandial glucose disposal, and enhancing glucose uptake in these cells is a key therapeutic strategy for managing hyperglycemia. The ability of this compound to stimulate glucose uptake in L6 myotubes suggests a mechanism of action that could contribute to improved glycemic control, independent of its effects on digestive enzymes.

Antiglycation Properties

This compound has demonstrated notable antiglycation properties. Glycation is a non-enzymatic reaction between sugars and proteins that leads to the formation of advanced glycation end-products (AGEs). The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, as well as other chronic conditions related to aging and oxidative stress.

Antioxidant Properties and Radical Scavenging Capabilities

This compound, a resveratrol (B1683913) tetramer, demonstrates significant antioxidant activity through various mechanisms, primarily attributed to its molecular structure rich in hydroxyl groups. tandfonline.com Its capacity to neutralize harmful reactive oxygen species (ROS) has been evaluated using several in vitro assays.

This compound exhibits potent free radical scavenging capabilities. researchgate.net In studies utilizing the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, this compound effectively quenches this nitrogen-centered free radical, a process that can be monitored by the decrease in absorbance as the violet DPPH solution turns pale yellow. researchgate.netmdpi.com Its efficacy has also been demonstrated against biologically relevant reactive oxygen species. The compound shows a notable ability to scavenge superoxide (B77818) anions (O₂•⁻), which are implicated in cellular damage, and hydrogen peroxide (H₂O₂), a precursor to the highly reactive hydroxyl radical. researchgate.netnih.govardascience.com

One study quantified the scavenging activity of this compound at a concentration of 100 μg/mL, comparing its performance to quercetin, a well-known antioxidant flavonoid. tandfonline.comresearchgate.net The results indicated substantial activity against all tested radicals. researchgate.net

| Free Radical Species | Scavenging Activity (%) at 100 μg/mL |

|---|---|

| DPPH | 63.76% |

| Superoxide Anion | 64.48% |

| Hydrogen Peroxide | 54.64% |

The antioxidant potential of this compound is further confirmed by its ferric reducing antioxidant power (FRAP). researchgate.net This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com this compound has been shown to possess effective ferric reducing power, indicating its capacity to act as an electron donor, a key mechanism for neutralizing free radicals. tandfonline.comresearchgate.net The increased absorbance at 700 nm in the presence of this compound in the FRAP assay mixture signifies a greater reducing capacity. tandfonline.comphcogres.com

The potent antioxidant activity of this compound is intrinsically linked to its chemical structure. researchgate.net As a tetramer of resveratrol, its molecule is endowed with numerous hydroxyl (-OH) groups; spectral analyses have confirmed the presence of 10 such moieties. tandfonline.com The number and position of these hydroxyl groups on the phenolic rings are critical determinants of antioxidant capacity. nih.govnih.gov These groups can readily donate a hydrogen atom to stabilize free radicals, thereby terminating oxidative chain reactions. mdpi.com The arrangement of hydroxyl groups in ortho or para positions, in particular, enhances this activity through resonance stabilization of the resulting phenoxy radical. mdpi.comnih.gov This structural feature makes this compound an effective natural antioxidant. researchgate.net

Anti-inflammatory Modulations

This compound has been identified as a modulator of inflammatory processes, exerting its effects by targeting specific cellular signaling pathways and influencing the expression of genes involved in the inflammatory response. nih.govresearchgate.net

Research has shown that this compound can inhibit signaling pathways that are crucial for T-cell activation and the expression of pro-inflammatory genes. nih.govresearchgate.net A key target is the Protein Kinase C (PKC) pathway. nih.gov By inhibiting PKC and its downstream effector, nuclear factor-kappa B (NF-κB), this compound can suppress the transcription of specific genes. nih.govresearchgate.net This activity has been observed to dampen a subset of T-cell activation markers. nih.gov For instance, it leads to a reduction in the production of interleukin-2 (IL-2), a cytokine vital for T-cell proliferation. nih.govresearchgate.net However, its effects are selective; it does not significantly inhibit the production of other cytokines like IL-6 or block NF-κB signaling when induced by tumor necrosis factor-alpha (TNF-α). nih.gov The compound also down-regulates the expression of certain bacterial virulence genes, such as those related to the Type III secretion system (T3SS) in plant pathogens, further highlighting its modulatory capabilities. frontiersin.org

| Pathway/Marker | Effect of this compound | Reference |

|---|---|---|

| Protein Kinase C (PKC) Signaling | Inhibition | nih.govresearchgate.net |

| NF-κB-dependent Transcription | Inhibition (PKC-mediated) | nih.govresearchgate.net |

| Interleukin-2 (IL-2) Production | Reduced | nih.govresearchgate.net |

| Interleukin-6 (IL-6) Production | Not substantially inhibited | nih.gov |

| TNF-α Induced NF-κB Signaling | Not substantially inhibited | nih.gov |

Selective Antiproliferative Activity in Specific Cell Line Models

This compound is reported to possess antiproliferative properties among its diverse biological activities. nih.gov This activity, which involves the inhibition of cell growth and proliferation, is a characteristic shared by many stilbenoids. nih.gov However, detailed studies quantifying the selective antiproliferative effects of this compound across a broad range of specific human cancer cell line models, including data such as IC₅₀ values, are not extensively detailed in the available literature. Further research is required to fully characterize its potency and selectivity against various tumor types.

Efficacy Against Hepatocellular Carcinoma Cell Lines (e.g., HepG2, Hep3B)

Direct experimental data detailing the specific efficacy of this compound against the hepatocellular carcinoma cell lines HepG2 and Hep3B is limited in the current scientific literature. However, the broader class of stilbenoids, which includes resveratrol oligomers like hopeaphenol, has been recognized for its antiproliferative and anticancer properties nih.gov.

To provide context, the activity of resveratrol, the monomeric unit of this compound, has been more extensively studied against these cell lines. Research has shown that resveratrol can induce apoptosis (programmed cell death) in both HepG2 and Hep3B cells researchgate.net. It has been observed to inhibit the viability and proliferation of these cancer cells in a dose-dependent manner mdpi.comunizg.hr. In one study, Hep-3B cells, which are p53-mutant, were found to be more sensitive to the toxic effects of resveratrol compared to the p53 wild-type Hep-G2 cell line unizg.hrnih.gov. Another study on HepG2 cells concluded that resveratrol induces mitochondria-dependent cell death and suppresses proliferation mattioli1885journals.com. These findings for resveratrol suggest a potential, though not yet directly confirmed, mechanism for its oligomers.

Table 1: Effects of Resveratrol (Monomer of this compound) on Hepatocellular Carcinoma Cell Lines

| Cell Line | Compound | Observed Effects | Citations |

|---|---|---|---|

| HepG2 | Resveratrol | Induces apoptosis; Reduces cell viability in a concentration- and time-dependent manner; Suppresses proliferation. | researchgate.netmdpi.commattioli1885journals.com |

| Hep3B | Resveratrol | Induces apoptosis; Shows greater sensitivity and stronger toxic effects on viability compared to HepG2 cells. | researchgate.netunizg.hrnih.gov |

Comparative Analysis with Structural Isomers (e.g., Isohopeaphenol)

Comparative studies have been conducted to analyze the differential biological activities between hopeaphenol and its structural isomers. One such study focused on the inhibitory effects of (+)-hopeaphenol and its geometric isomer, (-)-isohopeaphenol, on human sirtuin 1 (hSIRT1) nih.gov. Human sirtuin 1 is a NAD+-dependent deacetylase that plays a crucial role in regulating various cellular processes nih.gov.

The research found that both (+)-hopeaphenol and (-)-isohopeaphenol act as inhibitors of hSIRT1. Through kinetic analysis, it was determined that both compounds are competitive inhibitors against the cofactor NAD+ nih.gov. To further understand the interaction, computer-assisted molecular docking and modeling were used to identify the most feasible conformations of the enzyme-inhibitor complexes nih.gov. This indicates that while structurally similar, isomers can have distinct interactions and potencies at a molecular level, a key consideration in pharmacology.

Table 2: Comparative Inhibitory Action on Human Sirtuin 1 (hSIRT1)

| Compound | Isomeric Form | Biological Target | Mechanism of Action | Citation |

|---|---|---|---|---|

| (+)-Hopeaphenol | Geometric Isomer | hSIRT1 | Competitive inhibitor against NAD+ | nih.gov |

| (-)-Isohopeaphenol | Geometric Isomer | hSIRT1 | Competitive inhibitor against NAD+ | nih.gov |

Other Enzyme Inhibition Studies

Angiotensin-Converting Enzyme (ACE) Inhibition (Specificity for N-domain)

Studies have identified (-)-hopeaphenol as a potent inhibitor of Angiotensin-Converting Enzyme (ACE) researchgate.net. In a comparative study of seven stilbenoid compounds, (-)-hopeaphenol proved to be the most active, exhibiting a half-maximal inhibitory concentration (IC50) of 7.7 ± 0.9 μM researchgate.net. Further investigation into its mechanism revealed a mixed-type inhibition pattern researchgate.net. It has also been noted that hopeaphenol interacts more effectively with ACE than its monomer, resveratrol nih.gov.

The Angiotensin-Converting Enzyme consists of two homologous catalytic domains: the N-domain and the C-domain nih.govnih.gov. While many inhibitors block both, selective inhibition of the N-domain is a therapeutic target of interest. Selective N-domain inhibition can lead to the accumulation of the peptide AcSDKP, which may offer antifibrotic effects without significantly impacting blood pressure researchgate.netnih.gov. While domain-specific studies were conducted for (-)-hopeaphenol, detailed data on its specific affinity for the N-domain versus the C-domain is not fully elaborated in the available research researchgate.net.

Acetylcholinesterase Inhibitory Activity (for related compounds)

Research into the acetylcholinesterase (AChE) inhibitory potential of this compound has often been contextualized by studies on structurally related resveratrol oligomers isolated from plants of the Hopea genus. A bioassay-guided investigation of the stem bark of Hopea chinensis led to the isolation of numerous polyphenols nih.gov.

In this study, all isolated phytochemicals were tested for their AChE inhibitory activity. Five resveratrol-derived compounds exhibited significant activity, with their IC50 values ranging from 4.81 to 11.71 µM nih.govsemanticscholar.org. Another related compound, Hopeahainol A, isolated from Hopea hainanensis, has also been identified as a potent AChE inhibitor nih.govnih.gov. Molecular modeling and inhibitor competition experiments indicated that Hopeahainol A binds to the peripheral site near the mouth of the AChE active site gorge nih.govnih.gov.

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Compounds Related to this compound

| Compound(s) | Source | AChE Inhibitory Activity (IC50) | Citation |

|---|---|---|---|

| Five Resveratrol-Derived Compounds | Hopea chinensis | 4.81 to 11.71 µM | nih.gov |

| Hopeahainol A | Hopea hainanensis | Potent inhibitor; binds to the enzyme's peripheral site. | nih.govnih.gov |

| Dipterocarpol A | Hopea chinensis | 8.28 µM | researchgate.net |

| Hopeahainol A | Hopea chinensis | 11.28 µM | researchgate.net |

Structure Activity Relationship Sar Studies of Hopeaphenol a

Correlating Hopeaphenol A Structural Features with Specific Biological Activities

This compound is a polyphenolic compound composed of four resveratrol (B1683913) units. researchgate.net Its structure is characterized by multiple hydroxyl groups and a complex, rigid polycyclic scaffold. These features are directly responsible for its wide range of biological activities.

Antioxidant Activity : The numerous phenolic hydroxyl groups distributed across the molecule are primary contributors to its potent antioxidant properties. These groups can donate hydrogen atoms to neutralize free radicals, such as DPPH, superoxide (B77818) anion, and hydrogen peroxide, thereby mitigating oxidative stress. researchgate.net

Anti-inflammatory and Enzyme Inhibitory Activity : The intricate arrangement of aromatic rings and hydroxyl groups allows this compound to interact with various biological targets. It has been shown to inhibit enzymes like cyclin-dependent kinase 9 (CDK9) and interfere with signaling pathways such as NF-κB, which are critical in inflammation and HIV transcription. nih.govnih.gov Its structure enables it to fit into the active sites of these proteins, modulating their function. The compound has also been found to suppress the virulence of certain bacteria by affecting their Type III Secretion Systems (T3SS). plos.orgfrontiersin.org

The spatial arrangement of its constituent resveratrol units creates a unique topology that allows for specific interactions with biological macromolecules, underpinning its diverse bioactivities.

Comparative Analysis of Tetrameric Structure versus Dimers and Other Oligomers in Efficacy

The degree of oligomerization of resveratrol units plays a critical role in the biological efficacy of stilbenoids. Studies comparing this compound (a tetramer) with resveratrol monomers, dimers, and other oligomers consistently demonstrate that the larger, more complex structures often exhibit superior activity.

A key example is the inhibition of the SARS-CoV-2 RBD and ACE2 host receptor interaction. In a high-throughput screening assay, (-)-hopeaphenol potently disrupted this binding with a 50% inhibitory concentration (IC50) of 0.11 μM. In stark contrast, the resveratrol monomer showed almost no activity in the same assay (IC50 > 100 μM), clearly indicating that the multimeric structure is a prerequisite for this specific inhibitory function. scienceopen.com

Similar trends are observed in enzyme inhibition. A comparative study on acetylcholinesterase (AChE) inhibition revealed that resveratrol tetramers, including this compound, are significantly more potent inhibitors than the resveratrol monomer. mdpi.com Vitisin A and Vitisin B, other resveratrol tetramers, showed the strongest inhibition, followed by this compound, with the resveratrol monomer being the least effective. mdpi.com

| Compound | Type | AChE Inhibition (IC₅₀ in µM) |

|---|---|---|

| Resveratrol | Monomer | 17.72 |

| This compound | Tetramer | 8.06 |

| Vitisin A | Tetramer | 1.29 |

| Vitisin B | Tetramer | 1.33 |

| Donepezil (Positive Control) | - | 0.01 |

Data sourced from a study on resveratrol tetramers' neuroprotective activities. mdpi.com

This evidence suggests that the tetrameric structure of this compound provides a larger surface area and a more defined three-dimensional conformation, allowing for multiple and more stable interactions with target proteins compared to smaller oligomers.

Significance of the Benzofuran (B130515)/Dihydrobenzofuran Scaffold in Target Engagement

The structure of this compound is built upon a core that includes dihydrobenzofuran moieties, which are formed through the oxidative coupling of resveratrol units. nih.gov The benzofuran scaffold, a heterocyclic compound, is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous natural and synthetic compounds with a wide array of pharmacological activities, including antimicrobial and anticancer properties. nih.govrsc.orgrsc.org

Impact of Stereochemistry on Molecular Interactions and Bioactivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity, affecting everything from target binding to metabolic stability. mdpi.com this compound is a chiral molecule, and its specific stereoisomer, (-)-Hopeaphenol, is the naturally occurring and biologically active form.

The molecule possesses a C₂-axis of symmetry, which simplifies its NMR spectrum but belies a highly complex stereochemical structure. nih.gov The absolute configuration of the dihydrobenzofuran rings within (-)-Hopeaphenol is consistent with being formed from the oxidative coupling of (-)-ε-viniferin, a resveratrol dimer. nih.gov

This precise spatial arrangement is crucial for its interaction with specific biological targets. Chiral recognition is a fundamental principle in pharmacology; enzymes and receptors are themselves chiral and will preferentially bind to one stereoisomer over another. The specific orientation of the hydroxyl groups and the phenyl rings in (-)-Hopeaphenol is what allows it to fit snugly into the binding pockets of target proteins, such as those involved in the SARS-CoV-2 entry machinery or inflammatory signaling pathways. scienceopen.comnih.gov Any change in stereochemistry, such as using a different diastereomer or the enantiomer, would alter the molecule's shape and likely lead to a significant loss of biological activity due to a mismatch with the target binding site. mdpi.com Therefore, the specific stereochemistry of (-)-Hopeaphenol is not merely a structural feature but a fundamental requirement for its potent and selective bioactivity.

Computational Docking Studies for Protein-Ligand Interactions

Computational molecular docking is a powerful tool used to predict the binding orientation and affinity of a small molecule (ligand) to a larger target molecule, typically a protein. Such studies have provided significant insights into the mechanisms by which this compound and related stilbenoids exert their biological effects.

SARS-CoV-2 RBD-ACE2 Interaction : Molecular docking studies have been instrumental in understanding how this compound inhibits viral entry. These simulations predicted that stilbenoids could act as disruptors of the SARS-CoV-2 spike protein's interaction with the ACE2 receptor. biorxiv.org Experimental results confirmed this, showing that (-)-Hopeaphenol potently inhibits the RBD-ACE2 binding. scienceopen.comnih.gov The docking models suggest that the large, complex structure of this compound can occupy the binding interface between the two proteins, creating steric hindrance and forming multiple non-covalent interactions (like hydrogen bonds and hydrophobic contacts) with key amino acid residues on both the RBD and ACE2, thereby preventing their association. biorxiv.orgnews-medical.net

Digestive Enzymes : Polyphenolic compounds are known inhibitors of digestive enzymes such as α-glucosidase and pancreatic lipase. nih.govnih.gov While specific docking studies for this compound with these enzymes are not widely detailed, studies on similar polyphenols show that they bind to the active sites of these enzymes. nih.gov Molecular docking reveals that interactions are often mediated by hydrogen bonds between the phenolic hydroxyl groups and catalytic residues (e.g., Asp, Glu, His) in the enzyme's active site, as well as hydrophobic interactions. nih.govdaffodilvarsity.edu.bd This binding competitively or non-competitively inhibits the enzyme's ability to break down carbohydrates and fats.

NF-κB Pathway : A docking study investigating the anti-inflammatory effects of (+)-hopeaphenol showed a high binding affinity for p65, a key protein subunit of the transcription factor NF-κB. nih.gov The study suggested that this interaction could be responsible for inhibiting the phosphorylation of p65, a critical step in the activation of the NF-κB inflammatory pathway. nih.gov

These computational analyses, by providing a molecular-level view of the interactions, complement experimental data and help explain the structural basis for this compound's activity against various biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Stilbenoids

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. wikipedia.org These models are used to predict the activity of new compounds and to understand which structural features are most important for efficacy.

For stilbenoids, the class of compounds to which this compound belongs, 3D-QSAR studies have been performed to identify the key molecular features responsible for specific biological activities, such as the inhibition of cytochrome P450 enzymes like CYP1B1. mdpi.comnih.gov

In a typical 3D-QSAR study on trans-stilbene (B89595) derivatives, a set of known compounds is selected, and their structures are aligned. mdpi.comresearchgate.net Then, steric and electrostatic fields around the molecules are calculated. Statistical methods are used to build a model that correlates variations in these fields with the observed inhibitory activity (e.g., IC50 values). The resulting model can be visualized as contour maps. researchgate.net

Steric Contour Maps : These maps show regions where bulky groups increase (green contours) or decrease (yellow contours) biological activity.

Electrostatic Contour Maps : These maps indicate areas where high electron density (e.g., electronegative atoms, shown in red contours) or low electron density (e.g., electropositive groups, in blue contours) is favorable for activity.

Advanced Analytical and Research Methodologies Applied to Hopeaphenol a Research

Chromatographic and Separation Techniques for Enantiomeric and Impurity Analysis

The existence of Hopeaphenol A as enantiomers, (+)-hopeaphenol and (-)-hopeaphenol, requires precise chromatographic techniques for their separation and analysis. researchgate.netrsc.org High-performance liquid chromatography (HPLC) is a cornerstone method for both the quantification and purification of these stereoisomers.

A key strategy for resolving these enantiomers involves the use of chiral stationary phases. For instance, the enantiomeric separation of (+)-hopeaphenol has been successfully achieved using a Chiralpak IC column. The typical mobile phase for such separations consists of a non-polar solvent like n-hexane mixed with an alcohol such as isopropanol. Thin-layer chromatography (TLC) is also employed as a fundamental technique to confirm the purity of isolated fractions during the extraction process from natural sources. aip.org Furthermore, ultra-performance liquid chromatography coupled with mass spectrometry (UPLC-MS) has been utilized in metabolomic analyses of plant extracts, like those from Vitis vinifera, to identify and quantify this compound alongside other stilbenoids. creative-proteomics.com

Table 1: HPLC Parameters for Enantiomeric Separation of (+)-Hopeaphenol

| Parameter | Value |

| Column | Chiralpak IC (4.6 × 250 mm) |

| Mobile Phase | n-Hexane:Isopropanol (85:15) |

| Flow Rate | 1.0 mL/min |

| Retention Time | 12.3 minutes |

High-Resolution Spectroscopic Methods for Precise Structural Confirmation

The definitive structural elucidation of this compound, a complex resveratrol (B1683913) tetramer, has been made possible through a combination of high-resolution spectroscopic techniques. aip.orgacs.org Due to its C₂-axis of symmetry, the NMR spectra of this compound show only half the number of expected resonances, which initially presented a challenge for structural determination. acs.org

High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), has been crucial for determining the exact molecular weight and confirming the molecular formula of C₅₆H₄₂O₁₂. rsc.orgaip.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex connectivity of this compound. A suite of 1D and 2D NMR experiments are employed:

¹H-NMR identifies the distinct proton signals, including those from the aromatic rings and the dihydrobenzofuran moiety. researchgate.net

¹³C-NMR provides information on the carbon skeleton. zenodo.org

2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to establish the connectivity between protons and carbons within the molecule. aip.orgacs.orgusm.my

Nuclear Overhauser Effect Spectroscopy (NOESY) helps in determining the spatial proximity of atoms, which is vital for confirming the stereochemistry. aip.orgresearchgate.net

Infrared (IR) spectroscopy provides data on the functional groups present, showing characteristic absorptions for phenolic hydroxyl (-OH) stretches and aromatic C=C bonds. Ultraviolet-Visible (UV) spectroscopy reveals absorption maxima consistent with the conjugated stilbene (B7821643) system. rsc.org Ultimately, the unequivocal three-dimensional structure and absolute configuration of both (+)-hopeaphenol and (-)-hopeaphenol have been established by single-crystal X-ray crystallography. rsc.orgscispace.com

Table 2: Spectroscopic Data for this compound

| Technique | Observation | Reference |

| HRMS (ESI) | Molecular ion peak at m/z 907.2756 [M+H]⁺ | rsc.org |

| UV (in CH₃CN) | λmax at 227 and 281 nm | rsc.org |

| IR (KBr) | Absorptions at 3300 cm⁻¹ (br, -OH), 1600 cm⁻¹ (aromatic) | clockss.org |

| ¹³C-NMR (in DMSO-d₆) | Resonances include aliphatic doublets (47.17, 48.40, 86.83 ppm) and aromatic doublets (94.13 to 129.04 ppm) | zenodo.org |

| Optical Activity [α]²⁵D | (+)-hopeaphenol: +384° (c 0.1, MeOH); (-)-hopeaphenol: -369° (c 0.1, MeOH) | rsc.org |

Cell-Based Assays for Investigating Cellular Mechanisms of Action

Reporter gene systems are a powerful tool for screening and quantifying the biological activity of compounds like this compound. These systems are engineered to produce a readily measurable signal, such as fluorescence or luminescence, in response to specific cellular events.

In bacteriology, green fluorescent protein (GFP)-expressing pathogens have been used to assess the ability of this compound and its analogs to inhibit virulence factors. researchgate.net For example, Pseudomonas syringae pv. tomato DC3000 expressing GFP under the control of the hrpA promoter (a key gene in the Type III Secretion System, or T3SS) showed reduced GFP intensity when treated with this compound, indicating inhibition of the T3SS. researchgate.net Similarly, a GFP reporter under the control of the ExoS promoter was used to screen for T3SS inhibition in P. aeruginosa. grafiati.com

In virology, particularly in HIV research, the J-Lat cell line is a widely used model of latent infection. researchgate.net These Jurkat T-cells contain an integrated, full-length HIV-1 provirus where the gfp gene replaces nef, placing GFP expression under the control of the HIV-1 promoter (LTR). dovepress.com Assays using J-Lat cells have demonstrated that this compound can inhibit the reactivation of latent HIV, as measured by a dose-dependent reduction in GFP-positive cells following stimulation with latency-reversing agents like PMA or TNFα. researchgate.nethiv-persistence.com

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells as they pass through a laser beam. This method has been pivotal in quantifying the effect of this compound on cellular processes like glucose uptake.

To study its antidiabetic potential, researchers have used flow cytometry to measure the uptake of a fluorescent glucose analog, 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG), in L6 rat skeletal muscle cells. researchgate.netrsc.orgsochob.cl After treatment with this compound, the cells are incubated with 2-NBDG. scispace.com The flow cytometer then quantifies the percentage of fluorescent cells, providing a direct measure of glucose uptake. rsc.org Studies have shown that both (+)- and (-)-hopeaphenol significantly increase the percentage of cells that take up 2-NBDG, demonstrating the compound's ability to enhance glucose transport into muscle cells. rsc.orgresearchgate.net

Table 3: Effect of this compound on Glucose Uptake in L6 Myotubes Measured by Flow Cytometry rsc.org

| Treatment (100 µM) | Percentage of Cells with 2-NBDG Uptake |

| (+)-Hopeaphenol | 31.0% |

| (-)-Hopeaphenol | 26.4% |

| Rosiglitazone (100 nM, Positive Control) | 35.9% |

Transcriptomic and Proteomic Analyses for Gene Expression Modulation

To understand the global impact of this compound on cellular function, researchers have turned to transcriptomic and proteomic analyses. These "omics" technologies provide a comprehensive view of how the compound alters gene and protein expression.

Transcriptomic analysis, specifically RNA sequencing (RNA-seq), has been employed to investigate the genome-wide gene expression profile of the bacterial pathogen Pectobacterium atrosepticum after treatment with this compound. nih.govresearchgate.net This research revealed that this compound significantly influences the expression of genes related to bacterial motility, including the master regulator genes flhC and flhD. grafiati.comnih.gov The findings from RNA-seq are often validated using quantitative reverse transcription PCR (qRT-PCR), a targeted method to measure the expression levels of specific genes. nih.govresearchgate.netfrontiersin.org For instance, qRT-PCR confirmed that this compound downregulates the expression of flhC, flhD, and genes encoding extracellular enzymes like pectate lyase (pelC) and polygalacturonase (pehA) in P. atrosepticum. nih.gov

Molecular Modeling and Dynamics Simulations for Elucidating Binding Mechanisms

Computational methods such as molecular modeling and dynamics simulations provide invaluable insights into how this compound interacts with its protein targets at an atomic level. These in silico approaches complement experimental data by predicting and visualizing binding modes and affinities.

Molecular docking studies have been widely used to explore the binding of this compound to the active sites of various enzymes. For example, docking simulations have shown that both (+)- and (-)-hopeaphenol bind effectively to the active sites of α-glucosidase and α-amylase, key enzymes in carbohydrate metabolism. scispace.comresearchgate.net These models reveal that the inhibitory mechanism involves the formation of hydrogen bonds and hydrophobic interactions with critical amino acid residues within the enzyme's active site, which helps to stabilize the enzyme-inhibitor complex. rsc.org Such studies have successfully supported the experimentally observed inhibitory activities of this compound. rsc.org

Assessment of Compound Stability and Degradation Pathways in Research Environments

The stability of a compound within a research setting is a critical factor that can influence the interpretation of experimental results. For this compound, a resveratrol tetramer, its stability has been evaluated under various conditions pertinent to in vitro biological assays, including in cell culture media and in the presence of metabolic enzymes. Stilbenoids as a class of compounds are known to be sensitive to environmental factors such as oxygen, heat, light, and pH. biorxiv.orgasm.org

Research has demonstrated that the stability of this compound is notably dependent on the pH of the solution. acs.org Under alkaline conditions (pH 9), it undergoes significant degradation, exhibiting a half-life of approximately 30 hours. acs.org Conversely, its stability is enhanced in acidic conditions; at a pH of 4.0, 90% or more of the initial concentration of this compound was recovered after a 72-hour period. acs.org

In the context of cell-based research, this compound has shown remarkable stability in standard culture media. figshare.comresearchgate.netnih.govacs.org A study utilizing a rapid liquid chromatography–ultraviolet detection (LC-UV) method assessed the stability of several stilbene polyphenols in Dulbecco's modified Eagle's medium (DMEM). figshare.comnih.govacs.org The findings indicated that while other stilbenoids like resveratrol degraded rapidly, this compound remained stable over the entire 72-hour incubation period. figshare.comresearchgate.netnih.govacs.org

From a metabolic standpoint, this compound displays high stability. researchgate.net Glucuronidation is a primary metabolic pathway for many polyphenols, often leading to their rapid clearance. acs.orgfigshare.comacs.org However, when incubated with both human and rat liver microsomes, this compound was not glucuronidated at all, in stark contrast to resveratrol and ε-viniferin, which were readily conjugated. acs.orgfigshare.comresearchgate.netnih.govacs.org Further investigation showed that this compound is also not metabolized by Caco-2 glucuronosyl- and sulfo-transferases. researchgate.net This inherent metabolic stability suggests that this compound may possess different pharmacokinetic properties compared to other polyphenols. figshare.comresearchgate.netnih.govacs.org

While stilbenoids are generally susceptible to oxidation due to their phenolic structures, some observations suggest this compound may have improved stability-dependent activity compared to other related compounds. biorxiv.orgasm.org Its stability under various experimental conditions underscores the importance of using appropriate analytical methods, such as the developed rapid LC-UV technique, to accurately quantify the compound and ensure the reliability of research findings. acs.orgfigshare.comnih.govacs.org

Data Tables

Table 1: Stability of this compound Under Different Experimental Conditions

| Condition | Matrix | Duration | Stability Outcome | Reference |

| pH 9 | Aqueous Solution | 30 hours | Half-life of approx. 30 hours | acs.org |

| pH 4.0 | Aqueous Solution | 72 hours | ≥90% of initial concentration recovered | acs.org |